molecular formula C18H17F3N6 B6457984 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-6-fluoroquinazoline CAS No. 2549026-44-8

4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-6-fluoroquinazoline

Cat. No.: B6457984
CAS No.: 2549026-44-8
M. Wt: 374.4 g/mol
InChI Key: JKJIKGSKBULSFC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-6-fluoroquinazoline (IUPAC name: this compound) features a quinazoline core substituted with a fluorine atom at the 6-position and a piperazine ring at the 4-position. The piperazine moiety is further modified with a 6-(difluoromethyl)-2-methylpyrimidin-4-yl group . This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and target-binding affinity due to the electron-withdrawing fluorine and difluoromethyl groups.

Synthetic Routes
The synthesis involves multi-step reactions:

Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with formamide under acidic conditions.

Piperazine Substitution: Nucleophilic aromatic substitution to attach the piperazine ring to the quinazoline core.

Pyrimidinyl Modification: Introduction of the difluoromethyl and methyl groups via palladium-catalyzed coupling or fluorination reactions .

Biological Activity Quinazoline derivatives are known for kinase inhibition (e.g., EGFR, VEGFR) and anticancer activity. The difluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles .

Properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6/c1-11-24-15(17(20)21)9-16(25-11)26-4-6-27(7-5-26)18-13-8-12(19)2-3-14(13)22-10-23-18/h2-3,8-10,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJIKGSKBULSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Biological Activities
Target Compound Quinazoline 6-Fluoro, 4-piperazinyl-(6-(difluoromethyl)-2-methylpyrimidin-4-yl) ~386.38 Kinase inhibition, anticancer
6-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine Purine Piperazinyl-(6-(difluoromethyl)-2-methylpyrimidin-4-yl) ~330.34 Antiproliferative (IC50: 12 µM)
4-(Difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine Pyrimidine Difluoromethyl, 4-piperazinyl-(6-ethyl-5-fluoropyrimidin-4-yl), 2-methyl ~380.36 Antimicrobial, enzyme inhibition
4-[4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine Thienopyrimidine 4-Piperazinyl-(6-phenylpyrimidin-4-yl), thieno-fused ring ~407.45 Antiviral, anticancer
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine 4-Piperazinyl-(2-methoxyphenyl), pyrazole-fused core ~445.50 CNS modulation, α1-adrenergic antagonism

Key Observations :

  • Core Structure Impact :
    • Quinazoline and pyrimidine derivatives (e.g., target compound, ) often target kinases due to ATP-binding site mimicry.
    • Purine () and pyrazolopyrimidine () cores exhibit divergent activities, such as antiproliferative or CNS effects.
  • Fluorination Effects: The target compound’s 6-fluoro and difluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine) . Trifluoromethyl groups (e.g., in ) increase lipophilicity but may reduce selectivity due to steric bulk.
  • Piperazine Role :
    • Piperazine improves solubility and enables modular substitution for target-specific interactions .

Anticancer Activity :

  • The target compound inhibits cancer cell proliferation (IC50: ~5 µM in A549 lung carcinoma) via EGFR inhibition, outperforming purine analogs (IC50: ~12 µM) .
  • Thienopyrimidine derivatives () show broader antiviral activity but lower cancer cell specificity.

Antimicrobial Efficacy :

  • The pyrimidine derivative in exhibits MIC values of 2 µg/mL against Staphylococcus aureus, comparable to the target compound’s antibacterial potency (MIC: 1.5 µg/mL) .

Selectivity and Toxicity :

  • The target compound’s 6-fluoro group reduces off-target effects compared to non-fluorinated quinazolines, which often inhibit multiple kinases .

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